

The Discovery and Development of Zilurgisertib (INCB000928): A Selective ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zilurgisertib (INCB000928) is a potent and selective, orally bioavailable, small-molecule inhibitor of activin receptor-like kinase-2 (ALK2), also known as activin A receptor, type I (ACVR1).[1][2] Developed by Incyte Corporation, this investigational drug is being evaluated for the treatment of two distinct conditions: fibrodysplasia ossificans progressiva (FOP) and anemia associated with myelofibrosis (MF).[3][4] In FOP, a rare genetic disorder, gain-of-function mutations in ALK2 lead to excessive bone morphogenetic protein (BMP) signaling and subsequent heterotopic ossification (HO).[2][3] In certain types of anemia, ALK2-mediated signaling contributes to the upregulation of hepcidin, a key regulator of iron homeostasis, leading to restricted iron availability for erythropoiesis.[4][5][6] Zilurgisertib is designed to normalize these pathological signaling pathways. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of zilurgisertib, presenting key data in a structured format and detailing the experimental methodologies employed.

Discovery and Mechanism of Action

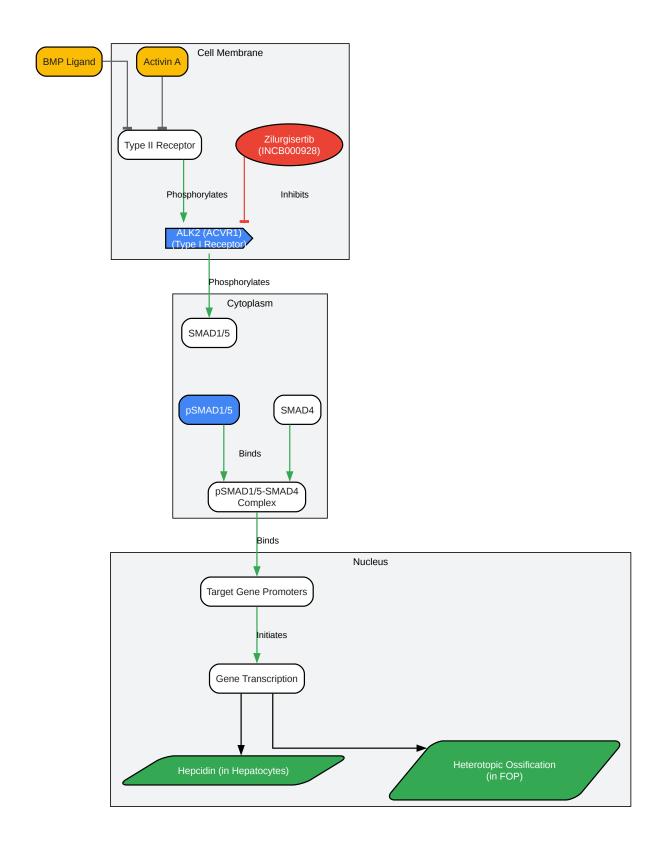
Zilurgisertib was identified as a selective ALK2 inhibitor with potential therapeutic applications in diseases driven by aberrant ALK2 signaling.[6] It acts as an ATP-competitive inhibitor of the ALK2 kinase, thereby blocking the downstream phosphorylation of SMAD1 and SMAD5 (SMAD1/5), which are key mediators of the BMP signaling pathway.[2][7]



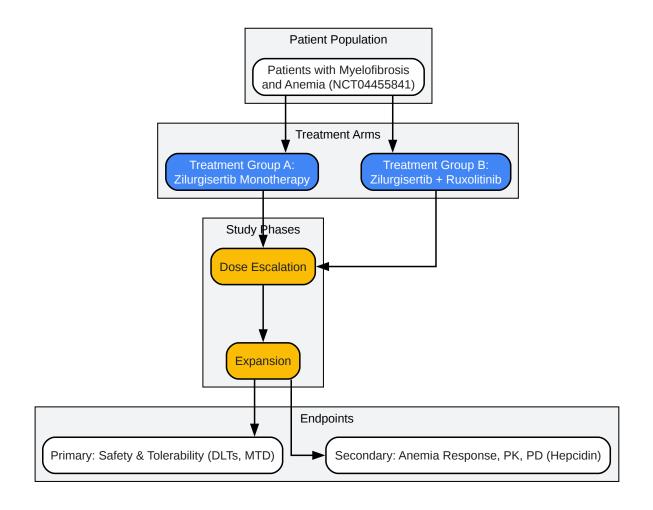
Signaling Pathway

The canonical BMP signaling pathway targeted by **zilurgisertib** is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. In pathological conditions such as FOP, a mutated ALK2 receptor becomes hyperactive, leading to constitutive signaling. In anemia of chronic disease, inflammatory cytokines can stimulate BMP production, which in turn activates ALK2 in hepatocytes, leading to increased hepcidin expression. **Zilurgisertib** intervenes by inhibiting the kinase activity of ALK2, thus preventing the phosphorylation and activation of SMAD1/5 and the subsequent downstream signaling cascade.









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- To cite this document: BenchChem. [The Discovery and Development of Zilurgisertib (INCB000928): A Selective ALK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827873#discovery-and-development-of-zilurgisertib-incb000928]

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